
3-Phenylselenetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylselenetan-3-ol: is an organic compound that belongs to the class of selenoalcohols It features a selenetane ring, which is a three-membered ring containing selenium, with a phenyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Phenylselenetan-3-ol involves the reaction of phenylmagnesium bromide with selenium dioxide, followed by hydrolysis.
Reduction of Selenides: Another approach involves the reduction of phenylselenium dichloride with a suitable reducing agent such as sodium borohydride in an alcohol solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety protocols when handling selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Phenylselenetan-3-ol can undergo oxidation reactions to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenetanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenylselenetan-3-ol is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research has explored the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential use in cancer therapy. This compound, due to its selenium content, is of interest for its possible role in biological systems .
Industry: In the industrial sector, selenium compounds are used in the production of semiconductors, glass, and pigments.
Wirkmechanismus
The mechanism by which 3-Phenylselenetan-3-ol exerts its effects is related to the reactivity of the selenium atom. Selenium can participate in redox reactions, which are crucial in various biological processes. The compound may interact with molecular targets such as enzymes and proteins, influencing pathways involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diphenyl diselenide: A compound with two phenyl groups attached to selenium, used in organic synthesis and as a precursor to other selenium compounds.
Uniqueness: 3-Phenylselenetan-3-ol is unique due to its three-membered selenetane ring structure, which imparts distinct chemical reactivity compared to other selenium compounds. This structural feature allows it to participate in specific reactions that are not feasible with other selenium-containing molecules .
Eigenschaften
CAS-Nummer |
112422-88-5 |
|---|---|
Molekularformel |
C9H10OSe |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
3-phenylselenetan-3-ol |
InChI |
InChI=1S/C9H10OSe/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI-Schlüssel |
PVADSPVMZFEBFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C[Se]1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


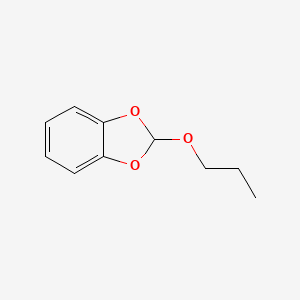
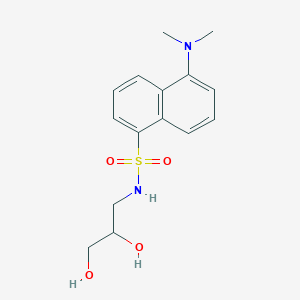
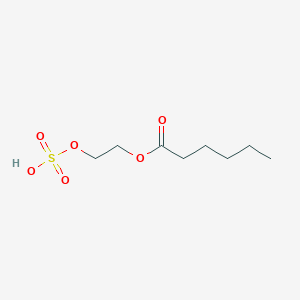
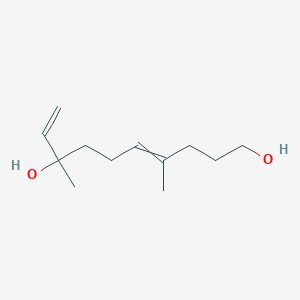
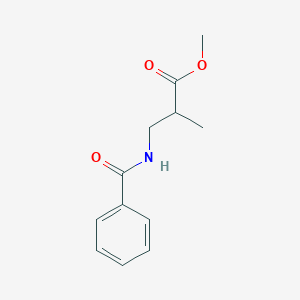
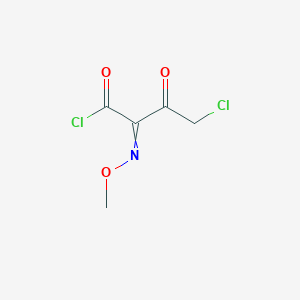
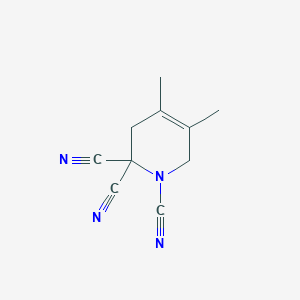

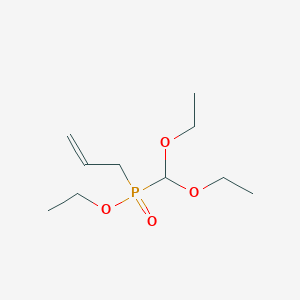
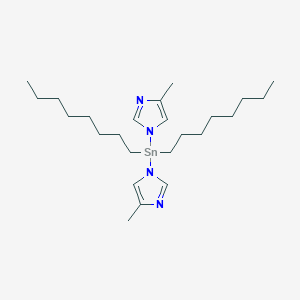
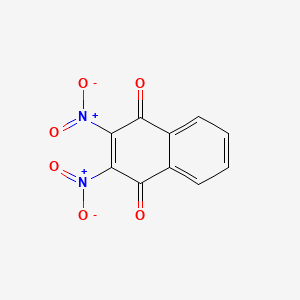
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

